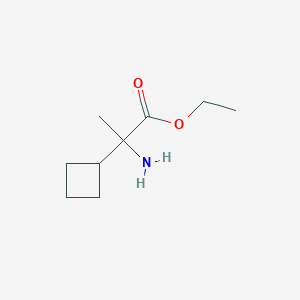

(E)-3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

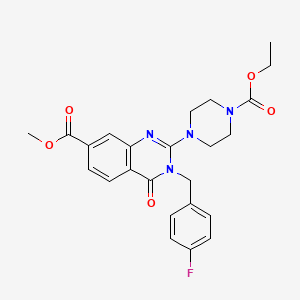

(E)-3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid, commonly known as MPPA, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. MPPA is a thiophene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Boron-Containing Drug Design:

(E)-3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid: belongs to the class of boronic acids and esters. These compounds have gained attention for their potential as drug carriers in neutron capture therapy. However, their stability in water is limited. Hydrolysis of phenylboronic pinacol esters, including this compound, occurs, especially at physiological pH. Researchers must exercise caution when considering these esters for pharmacological purposes .

Fluorescent Materials:

While not widely explored, (E)-3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid could serve as a building block for multifunctional fluorescent materials. Its unique structure may contribute to aggregation-induced emission (AIE) properties. AIE materials exhibit enhanced fluorescence upon aggregation, making them valuable for bioimaging, sensors, and optoelectronic devices .

Plant Chemical Defense:

Controllable hydroxylation of terpenoid compounds using (E)-3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid derivatives could enhance plant chemical defense mechanisms. By modifying terpenoids, plants can deter herbivores and pathogens without toxic effects on themselves. Further research in this area may reveal novel applications in agriculture and pest management .

Propriétés

IUPAC Name |

(E)-3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-10-4-2-5-11(8-10)9-12(14(15)16)13-6-3-7-17-13/h2-9H,1H3,(H,15,16)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYILLEGDYCMKQG-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C(/C2=CC=CS2)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethylphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2977719.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]quinoline](/img/structure/B2977732.png)

![4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B2977733.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2977735.png)

![5-(6-Tert-butylpyridazin-3-yl)-2-(oxan-3-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2977736.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)